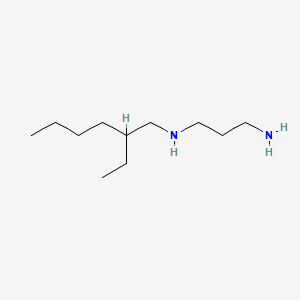

N-(2-Ethylhexyl)propane-1,3-diamine

Description

These compounds share a common propane-1,3-diamine backbone but differ in substituents, leading to distinct chemical, biological, and functional properties.

Properties

CAS No. |

13281-06-6 |

|---|---|

Molecular Formula |

C11H26N2 |

Molecular Weight |

186.34 g/mol |

IUPAC Name |

N'-(2-ethylhexyl)propane-1,3-diamine |

InChI |

InChI=1S/C11H26N2/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11,13H,3-10,12H2,1-2H3 |

InChI Key |

XKXKBRKXBRLPNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethylhexyl)propane-1,3-diamine can be synthesized through the reaction of 3-(Chloromethyl)heptane with 1,3-Diaminopropane in ethanol under heating conditions for 24 hours . The yield of this reaction is approximately 48% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo substitution reactions where one or both amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Halogenated derivatives or other substituted amines.

Scientific Research Applications

N-(2-Ethylhexyl)propane-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inducer of secondary metabolism, triggering enzymes involved in the biosynthesis of β-alanine and pantothenic acid . These compounds are precursors for the activation of multidomain enzymes such as non-ribosomal peptide synthetases and polyketide synthases.

Comparison with Similar Compounds

Key Structural Variations

Propane-1,3-diamine derivatives are distinguished by their substituents, which significantly influence their reactivity and applications:

Functional Implications

- Anti-HIV Activity: Substitution with pyridine or aminophenyl groups (e.g., N-(2-aminoethyl)propane-1,3-diamine derivatives) enhances anti-HIV-1 activity by enabling macrocycle coordination to viral targets .

- Enzyme Inhibition: Bulky substituents like cyclohexyl and dimethylamino groups in N-cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine enable inhibition of aminoglycoside-modifying enzymes (e.g., ANT(2′)) .

- Coordination Chemistry: Pyridylmethyl or quinolinyl substituents (e.g., 6-Me-DPPN, 2-QuinoPN) stabilize metal complexes, useful in catalysis or biomimetic studies .

Common Strategies

- Protecting Groups: Phthaloyl groups are used for amine protection in N-(2-aminoethyl)propane-1,3-diamine synthesis, while tert-butyloxycarbonyl (Boc) groups are employed for pyridylmethyl or quinolinyl derivatives .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties, as seen in estradiol-linked derivatives .

- Deprotection Methods : Trifluoroacetic acid (TFA) or HCl removes Boc groups, yielding free amines critical for biological activity .

Material Science

- Metal Ligands : Pyridylmethyl-substituted diamines (e.g., 6-Me-DPPN) form stable complexes with transition metals, relevant in catalysis .

Spectroscopic and Analytical Data

NMR Characterization

Mass Spectrometry

- Estradiol Derivatives : ESI-MS confirms high purity (>95%) after Boc deprotection .

Biological Activity

N-(2-Ethylhexyl)propane-1,3-diamine, a derivative of propane-1,3-diamine, has garnered attention for its potential biological activities and applications in various fields. This article provides a comprehensive overview of its biological activity, including synthesis methods, toxicological profiles, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its amine functional groups and a branched alkyl chain. The synthesis typically involves the reaction of 2-ethylhexylamine with propane-1,3-diamine under controlled conditions to yield the target compound. The process is noted for its efficiency and relatively low environmental impact compared to other synthetic routes .

Toxicological Profile

The biological activity of this compound can be evaluated through its toxicological profile. According to various studies, this compound exhibits several key effects:

Biological Mechanisms

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, it is believed that the amine groups play a crucial role in its interaction with biological systems. These interactions can affect cellular signaling pathways and lead to various biological responses.

Case Studies

Several case studies have explored the implications of exposure to this compound:

- Occupational Exposure : A study examining workers exposed to amines revealed adverse health effects associated with prolonged exposure to similar compounds. Symptoms included respiratory irritation and skin sensitization .

- Environmental Impact : Research has indicated that amines like this compound can contribute to environmental toxicity when released into waterways. This raises concerns about their ecological impact and necessitates further investigation into their biodegradability and long-term effects on aquatic life .

Data Tables

The following table summarizes key findings related to the biological activity and toxicological effects of this compound:

Q & A

Q. What are the established synthetic routes for N-(2-Ethylhexyl)propane-1,3-diamine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves reductive amination of propane-1,3-diamine with 2-ethylhexanal using sodium triacetoxyborohydride (STAB) in anhydrous tetrahydrofuran (THF) under nitrogen. This method, adapted from similar diamine syntheses, achieves high yields (~90%) by maintaining strict anhydrous conditions and stoichiometric control of the aldehyde . Optimization may include monitoring pH to prevent side reactions and using catalytic amounts of acetic acid to stabilize intermediates.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying branching at the 2-ethylhexyl group and amine proton environments. For example, the ¹H NMR spectrum should show distinct resonances for methylene protons adjacent to the amine groups (δ 2.6–3.1 ppm) and characteristic splitting for the ethylhexyl substituent (δ 0.8–1.5 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z ~229.3 for [M+H]⁺) .

Q. What are the primary applications of this compound in biomolecular research?

- Methodological Answer : This compound is utilized as a cross-linking agent in protein modification due to its bifunctional amine groups. For instance, it can stabilize enzyme aggregates by forming Schiff bases with lysine residues under mild alkaline conditions (pH 8–9). Reaction efficiency depends on molar ratios (typically 5:1 cross-linker-to-protein) and incubation times (30–60 minutes at 25°C) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for this compound?

- Methodological Answer : Current safety data sheets (SDS) note insufficient toxicological data . To resolve contradictions, conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). Compare results with structurally similar amines (e.g., N-dodecylpropane-1,3-diamine) to infer potential hazards. Always include positive controls (e.g., hydrogen peroxide for oxidative stress) .

Q. What strategies optimize this compound in coordination chemistry for metal complex synthesis?

- Methodological Answer : The compound’s branched alkyl chain enhances solubility in non-polar solvents, making it suitable for synthesizing Cd(II) or Cu(II) complexes. For example, reflux equimolar amounts of the diamine with Cd(CH₃COO)₂ in methanol under argon yields stable complexes. Characterize using single-crystal X-ray diffraction to confirm octahedral geometry and IR spectroscopy to identify N–M bonding (ν ~450–500 cm⁻¹) .

Q. How does this compound interact with enzymes like N⁸-acetylspermidine oxidase?

- Methodological Answer : While not directly studied, analogous diamines (e.g., propane-1,3-diamine) act as substrates for enzymes producing H₂O₂ during oxidative deacetylation. To test activity, use a spectrophotometric assay monitoring H₂O₂ production at 240 nm. Compare kinetic parameters (Km, Vmax) with natural substrates to assess specificity .

Q. What experimental design considerations are critical for studying this compound’s stability in surfactant formulations?

- Methodological Answer : Evaluate stability under varying pH (3–10), temperature (4–60°C), and oxidative conditions. Use HPLC with a C18 column (UV detection at 210 nm) to quantify degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life. Include controls with antioxidants (e.g., BHT) to mitigate oxidation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.